molecular formula C18H14BrNO4 B12635869 {1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid CAS No. 919295-63-9

{1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid

Cat. No.: B12635869
CAS No.: 919295-63-9
M. Wt: 388.2 g/mol
InChI Key: HJCYSGVVMGCLGP-UHFFFAOYSA-N
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Description

{1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyloxycarbonyl group, a bromine atom, and an indole moiety, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Bromine Atom: Bromination of the indole core can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the benzyloxycarbonyl group or the bromine atom to yield different reduced products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various hydroxy or alkyl derivatives.

Scientific Research Applications

{1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of {1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzyloxycarbonyl group may enhance the compound’s stability and bioavailability, while the bromine atom can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound features a piperidine ring instead of an indole moiety.

    1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid: This compound has an indoline core, which is a saturated form of indole.

Uniqueness

{1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid is unique due to the presence of the bromine atom and the specific positioning of the benzyloxycarbonyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

919295-63-9

Molecular Formula

C18H14BrNO4

Molecular Weight

388.2 g/mol

IUPAC Name

2-(5-bromo-1-phenylmethoxycarbonylindol-3-yl)acetic acid

InChI

InChI=1S/C18H14BrNO4/c19-14-6-7-16-15(9-14)13(8-17(21)22)10-20(16)18(23)24-11-12-4-2-1-3-5-12/h1-7,9-10H,8,11H2,(H,21,22)

InChI Key

HJCYSGVVMGCLGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C=C(C3=C2C=CC(=C3)Br)CC(=O)O

Origin of Product

United States

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